alpha-L-ribopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

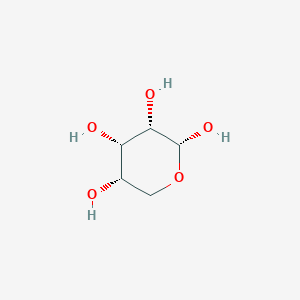

Alpha-L-ribopyranose: is a cyclic form of the sugar ribose, specifically an aldopentose, which means it contains five carbon atoms and an aldehyde group. It is a naturally occurring sugar that plays a crucial role in the structure of ribonucleic acid (RNA), which is essential for coding, decoding, regulation, and expression of genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-L-ribopyranose can be synthesized through the acid-catalyzed cyclization of L-ribose. The process involves the formation of a hemiacetal linkage between the aldehyde group at the first carbon and the hydroxyl group at the fourth carbon, resulting in a six-membered ring structure .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of ribose from natural sources, followed by controlled cyclization under acidic conditions. The process may also involve enzymatic methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Alpha-L-ribopyranose can undergo oxidation reactions to form ribonic acid.

Reduction: It can be reduced to form ribitol, a sugar alcohol.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for esterification reactions.

Major Products Formed:

Oxidation: Ribonic acid.

Reduction: Ribitol.

Substitution: Various esters and ethers depending on the substituent introduced.

Scientific Research Applications

Chemical Applications

Building Block for Nucleotides and Nucleosides

Alpha-L-ribopyranose serves as a fundamental building block in the synthesis of nucleotides and nucleosides. These compounds are essential for the formation of RNA and DNA, playing a crucial role in genetic information storage and transfer. The incorporation of this compound into these molecules enhances their structural diversity and functional capabilities.

Synthesis of Riboflavin

In the industrial sector, this compound is utilized in the production of riboflavin (vitamin B2), which is vital for various biological processes including energy metabolism and cellular function. The sugar's unique structure facilitates its conversion into riboflavin through enzymatic pathways.

Biological Applications

Role in RNA Structure and Function

this compound is integral to the structure of ribonucleic acid (RNA). Its incorporation into RNA molecules is essential for protein synthesis and gene expression. This sugar's presence affects the stability and functionality of RNA, influencing cellular processes .

Antiviral and Anticancer Drug Development

The compound is being explored for its potential in developing antiviral and anticancer drugs. Its role in nucleic acid metabolism allows it to participate in pathways that can inhibit viral replication or cancer cell proliferation. Recent studies have shown that L-nucleosides derived from this compound exhibit selective permeability to compromised cells, potentially leading to fewer side effects compared to traditional therapies like 5-fluorouracil .

Medical Applications

Therapeutics for Cancer Treatment

Research has indicated that this compound derivatives can be effective in treating various cancers. These compounds may provide a more targeted approach to therapy by preferentially affecting cancerous cells while sparing normal cells. Their water-soluble nature enhances their potential for oral delivery, making them attractive candidates for drug formulation .

Mechanism of Action in Antiviral Activity

this compound has been shown to activate specific kinases involved in cobamide synthesis, which can impact the growth of bacteria and viruses. For instance, studies on Geobacillus kaustophilus have demonstrated that enzymes related to this compound can phosphorylate ribosides, facilitating their biological activity .

Case Study 1: Anticancer Activity

A patent study highlighted the development of L-pyranosyl nucleosides derived from this compound that exhibit promising anticancer properties. These compounds showed selective toxicity towards cancer cells while minimizing harm to normal cells, suggesting a novel therapeutic pathway with reduced side effects compared to existing drugs .

Case Study 2: Antiviral Research

Research focusing on the antiviral potential of this compound derivatives revealed their effectiveness against various viral infections. The mechanism involves the inhibition of viral replication through interference with nucleic acid metabolism, showcasing the compound's versatility as a therapeutic agent .

Mechanism of Action

Alpha-L-ribopyranose exerts its effects primarily through its incorporation into RNA. The compound undergoes phosphorylation to form ribose-5-phosphate, which is a key intermediate in the

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for alpha-L-ribopyranose, and how do reaction conditions influence stereochemical purity?

this compound synthesis typically involves isomerization of pentoses or reduction of furanose derivatives. For example, catalytic hydrogenation of L-ribose precursors under controlled pH (4–6) and temperature (60–80°C) can yield the pyranose form . Methodological rigor requires chiral catalysts (e.g., Ru-BINAP complexes) to ensure stereochemical fidelity. Post-synthesis characterization via 1H-NMR (e.g., anomeric proton signals at δ 5.2–5.4 ppm) and polarimetry confirms purity .

Q. What analytical techniques are critical for characterizing this compound stability in aqueous solutions?

Stability studies employ high-performance liquid chromatography (HPLC) with refractive index detection to monitor degradation products. Accelerated stability testing (40°C, 75% relative humidity) over 4–6 weeks, combined with kinetic modeling (Arrhenius plots), predicts shelf-life under standard conditions .

Q. How can researchers validate the absence of anomeric impurities in synthesized this compound batches?

Thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate:methanol:water (7:2:1) resolves anomers. Quantitative analysis via LC-MS with electrospray ionization (ESI) detects trace impurities (<0.1% w/w) .

Advanced Research Questions

Q. How do computational models (e.g., DFT, MD simulations) predict the conformational dynamics of this compound in enzyme-binding pockets?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the chair (4C1) and boat (1,4B) conformers. Molecular dynamics (MD) simulations (AMBER force field) over 100 ns trajectories reveal hydrogen-bonding patterns with glycosidases, guiding mutagenesis studies .

Q. What experimental strategies resolve contradictions in reported glycosidic bond cleavage rates of this compound derivatives?

Discrepancies often arise from solvent polarity or enzyme source variations. A meta-analysis of published kinetic data (e.g., kcat values) under standardized conditions (pH 7.4, 25°C) identifies outliers. Replicate assays with recombinantly expressed enzymes (e.g., α-L-ribosidases) control for batch-to-batch variability .

Q. How can isotopic labeling (13C^{13}C13C, 2H^2H2H) enhance NMR-based tracking of this compound metabolic flux in bacterial models?

Uniform 13C-labeling of the ribose backbone enables 1H-13C HSQC experiments to trace carbon flow in E. coli cultures. Deuterium labeling at C2/C3 positions reduces spin relaxation, improving signal resolution in crowded spectra .

Q. Methodological Guidance Tables

Table 1: Comparative Synthesis Methods for this compound

Table 2: Common Analytical Discrepancies and Resolutions

| Discrepancy | Resolution Strategy | Reference |

|---|---|---|

| Anomer ratio shifts in NMR | Use D2O as solvent; calibrate probe temperature | |

| Inconsistent enzyme kinetic data | Standardize substrate purity (≥99% by HPLC) |

Properties

CAS No. |

7296-61-9 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5+/m0/s1 |

InChI Key |

SRBFZHDQGSBBOR-NEEWWZBLSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.